Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-

Catalog No.
S3621899
CAS No.
257290-43-0
M.F
C20H19O5PS
M. Wt
402.4 g/mol
Availability
In Stock
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Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosp...

CAS Number

257290-43-0

Product Name

Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-

IUPAC Name

2-bis(2-methoxyphenyl)phosphanylbenzenesulfonic acid

Molecular Formula

C20H19O5PS

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C20H19O5PS/c1-24-15-9-3-5-11-17(15)26(18-12-6-4-10-16(18)25-2)19-13-7-8-14-20(19)27(21,22)23/h3-14H,1-2H3,(H,21,22,23)

InChI Key

QFWGCBLAZRYGIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3S(=O)(=O)O

Catalyst in Cross-Coupling Reactions

One prominent application of Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- is as a ligand for transition metals in cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The phosphorous atom in the molecule acts as a Lewis base, binding strongly to the transition metal center. The attached bulky methoxyphenyl groups on the phosphorus atom influence the steric and electronic properties of the catalyst, allowing for selective formation of desired products [].

  • Palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of functionalized biaryls [].
  • Nickel-catalyzed Negishi coupling reactions for the formation of complex organic molecules [].

Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- is an organic compound characterized by the presence of a sulfonic acid group attached to a benzene ring and a phosphino group that is substituted with two methoxyphenyl groups. Its molecular formula is C20H19O5PSC_{20}H_{19}O_{5}PS and it has a molar mass of approximately 402.4 g/mol. The compound exhibits unique chemical properties, making it valuable in various scientific and industrial applications, particularly in coordination chemistry and catalysis .

  • Oxidation: The compound can undergo oxidation to yield sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert the sulfonic acid group into other functional groups.
  • Substitution: The aromatic ring can engage in electrophilic substitution reactions, leading to various substituted derivatives .

The synthesis of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- typically involves the reaction of benzenesulfonic acid with bis(2-methoxyphenyl)phosphine. This process is often conducted under controlled conditions using solvents such as dichloromethane or toluene at elevated temperatures to promote the formation of the desired compound. In industrial settings, large-scale production may include purification steps such as recrystallization or chromatography to ensure high purity .

Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- has a wide range of applications:

  • Coordination Chemistry: It serves as a ligand for transition metals in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
  • Catalysis: The compound is utilized in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck reactions due to its ability to stabilize metal complexes.
  • Material Science: It is involved in the production of specialty chemicals and advanced materials, including polymers .

Studies on the interactions of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- with various metal centers have shown that its phosphino group acts as a Lewis base, effectively coordinating with transition metals. This interaction enhances the reactivity and selectivity in catalytic processes, making it an important compound in synthetic chemistry.

Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- can be compared with several similar compounds:

Compound NameUnique Features
2-(Diphenylphosphino)benzenesulfonic acidLacks methoxy groups; different sterics and electronics
4-(Diphenylphosphino)benzoic acidDifferent positioning of phosphino group; less solubility
4-(Dimethylamino)phenyldiphenylphosphineContains dimethylamino group instead; different reactivity

The uniqueness of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- lies in its combination of both sulfonic acid and phosphino functionalities, which provide distinct chemical properties and enhanced solubility compared to other phosphino-sulfonic acid derivatives. The presence of methoxy groups contributes to its unique electronic and steric properties, differentiating it from other similar compounds .

XLogP3

3.3

Dates

Last modified: 04-14-2024

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